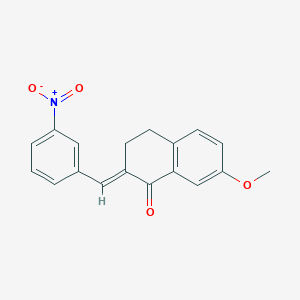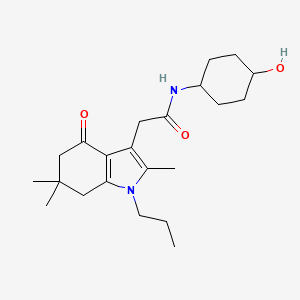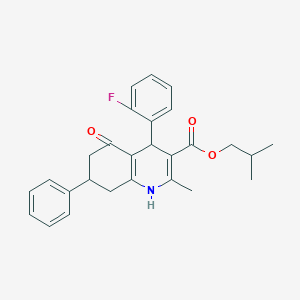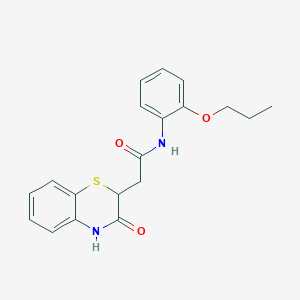
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as MNBD, is a synthetic compound that has been widely used in scientific research. MNBD belongs to the family of naphthoquinone derivatives and has shown promising results in various studies. The purpose of
作用机制
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone generates ROS by undergoing a redox reaction in the presence of oxygen. The ROS generated by this compound can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The mechanism of action of this compound is still not fully understood, but it is believed that its ability to generate ROS plays a crucial role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by causing DNA damage and activating the p53 pathway. This compound has also been shown to inhibit viral replication by inducing oxidative stress and damaging viral DNA. Additionally, this compound has been shown to have antibacterial properties by disrupting bacterial cell membranes and inhibiting bacterial growth.
实验室实验的优点和局限性
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It can be toxic to cells at high concentrations and can cause nonspecific oxidative damage. This compound can also interfere with the activity of antioxidant enzymes and cause false positives in assays that measure antioxidant activity.
未来方向
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has shown promising results in various studies, and there is still much to be explored in terms of its potential therapeutic applications. Future research could focus on investigating the mechanism of action of this compound in more detail and identifying its molecular targets. Additionally, this compound could be further modified to improve its efficacy and reduce its toxicity. This compound could also be used in combination with other drugs to enhance their therapeutic effects. Overall, this compound has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies.
合成方法
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be synthesized using a simple one-pot reaction that involves the condensation of 3-nitrobenzaldehyde and 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetic acid and requires refluxing for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively used in scientific research due to its ability to act as a redox agent and generate reactive oxygen species (ROS). This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been used as a fluorescent probe for detecting ROS in biological systems. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
属性
IUPAC Name |
(2E)-7-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-8-7-13-5-6-14(18(20)17(13)11-16)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKARANGCUIMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)
![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
